molecular formula C18H23N3O15S B583384 2,5-Anhydro-4-O-alpha-L-idopyranuronosyl-D-mannose 1-[(4-Nitrophenyl)hydrazone] 6-(Hydrogen sulfate) CAS No. 208049-20-1

2,5-Anhydro-4-O-alpha-L-idopyranuronosyl-D-mannose 1-[(4-Nitrophenyl)hydrazone] 6-(Hydrogen sulfate)

Cat. No. B583384
CAS RN: 208049-20-1
M. Wt: 553.448
InChI Key: ZDUBPSCWEUAOSR-PTXOJBNSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Anhydro-4-O-α-L-idopyranuronosyl-D-mannose 1-[(4-Nitrophenyl)hydrazone] 6-(Hydrogen sulfate) is a fluorescent labelled analogue of a disaccharide isolated from the deamination of heparin . It has a molecular formula of C18H32N6O18S2 and a molecular weight of 684.61 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature. It should be stored in a desiccated state at 4° C. Its melting point is between 157-160° C .

Scientific Research Applications

Proteomics Research

In proteomics, this compound is utilized for its ability to label proteins selectively, which is crucial for the identification and quantification of proteins in complex biological samples . The fluorescent properties of the compound allow for the visualization of protein interactions and dynamics within cells.

Enzymatic Reactions

This compound serves as a substrate or intermediate in various enzymatic reactions. Its unique structure allows it to participate in biochemical pathways, aiding in the study of enzyme kinetics and mechanisms .

Drug Development

The fluorescent labelling capabilities of this compound make it valuable in drug development, particularly in the visualization of drug interactions with cellular components. It can be used to track the distribution and accumulation of drugs within tissues .

Medical Diagnostics

In medical diagnostics, the compound’s fluorescence can be harnessed for imaging techniques such as fluorescence microscopy, which is used to detect and diagnose various diseases by highlighting specific cells or tissues .

Glycomics Studies

As a monosaccharide derivative, this compound is significant in glycomics—the study of glycans and glycoconjugates in biological systems. It helps in understanding the roles of sugar molecules in health and disease .

Chemical Synthesis

This compound is also used as a building block in chemical synthesis, particularly in the construction of complex carbohydrates and glycoconjugates, which are essential in various biological processes .

Biomarker Discovery

Due to its specificity and fluorescent properties, this compound can be used to tag biomolecules, aiding in the discovery of new biomarkers for diseases, which is vital for early diagnosis and treatment .

Therapeutic Research

In therapeutic research, the compound’s ability to bind to specific molecules makes it a potential candidate for targeted drug delivery systems, which could improve the efficacy and reduce the side effects of drugs .

properties

IUPAC Name

(3S,6R)-3,4,5-trihydroxy-6-[(2R,5R)-4-hydroxy-5-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]-2-(sulfooxymethyl)oxolan-3-yl]oxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O15S/c22-11-9(5-19-20-7-1-3-8(4-2-7)21(28)29)34-10(6-33-37(30,31)32)15(11)35-18-14(25)12(23)13(24)16(36-18)17(26)27/h1-5,9-16,18,20,22-25H,6H2,(H,26,27)(H,30,31,32)/b19-5+/t9-,10-,11?,12?,13+,14?,15?,16?,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDUBPSCWEUAOSR-FCQWQREQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NN=CC2C(C(C(O2)COS(=O)(=O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N/N=C/[C@@H]2C(C([C@H](O2)COS(=O)(=O)O)O[C@H]3C(C([C@@H](C(O3)C(=O)O)O)O)O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O15S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,6R)-3,4,5-trihydroxy-6-[(2R,5R)-4-hydroxy-5-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]-2-(sulfooxymethyl)oxolan-3-yl]oxyoxane-2-carboxylic acid

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